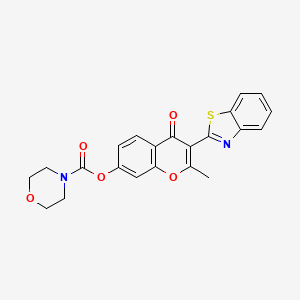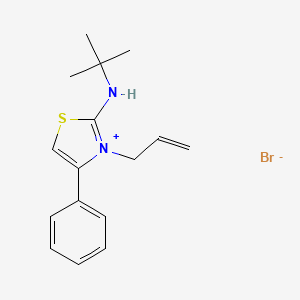![molecular formula C26H24N4O3S B2817246 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476642-21-4](/img/structure/B2817246.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is widely used in research and pharmaceutical industries due to its chemical stability and diverse biological activity .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . The exact synthesis process for “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of benzimidazoles is characterized by a fusion of benzene and imidazole rings. This structure is often analyzed using techniques such as IR spectroscopy, UV-visible spectroscopy, NMR spectroscopy, and mass spectroscopy .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions that “this compound” would undergo are not known without further information.Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazoles depend on their specific structure. They are generally stable compounds. Some benzimidazoles are crystalline solids at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives related to "N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide" have been extensively studied. Researchers have developed methods for synthesizing various benzimidazole derivatives, highlighting their potential in medicinal chemistry due to their biological activities. For instance, Ahamed A. Jafar et al. (2010) reported the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide derivatives through the condensation of o-phenylenediamine with anthranillic acid, followed by further chemical reactions. These compounds were evaluated for their antimicrobial activity, demonstrating significant biological potential (Jafar, Vijayakumar, Venkatraman, & Venkatesh, 2010).
Biological Activities and Applications
Research on benzimidazole derivatives has shown a wide range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. For example, H. Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their antimicrobial and antiproliferative activities. These studies revealed that certain compounds exhibited significant biological activities, suggesting potential applications in developing novel therapeutic agents (Kumar et al., 2012).
Anticancer Evaluation
The antitumor effects of benzimidazole derivatives have been a focal point of scientific research. Amira S. Abd El‐All et al. (2015) synthesized a series of anticancer compounds comprising thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety. These compounds were evaluated for their in vitro antitumor activity against several human cancer cell lines and showed marked results, highlighting their potential as anticancer agents (El‐All et al., 2015).
Antimicrobial Assessment
The antimicrobial properties of benzimidazole derivatives have also been explored, with some compounds demonstrating moderate activity against both gram-positive and gram-negative bacterial strains. For instance, N. Darekar et al. (2020) synthesized novel derivatives and tested their antibacterial activity, contributing to the ongoing search for new antimicrobial agents (Darekar, Karale, Akolkar, & Burungale, 2020).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with benzimidazoles depend on the specific compound. Some benzimidazole derivatives are used as drugs and are safe for human consumption under specific doses, while others may be harmful. Always refer to the Material Safety Data Sheet (MSDS) for specific information .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-3-17-30(18-4-2)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-6-5-9-21(22)25-27-23-11-7-8-12-24(23)28-25/h3-16H,1-2,17-18H2,(H,27,28)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCTZOHTNWMTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile](/img/structure/B2817163.png)
![1-(3-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2817164.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)
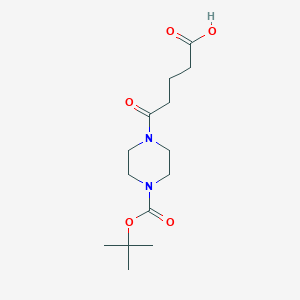
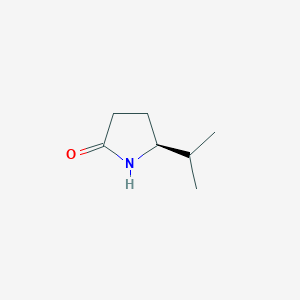
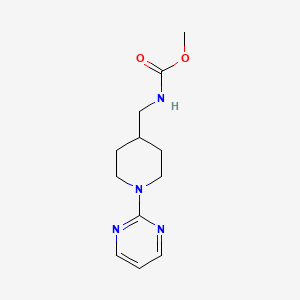
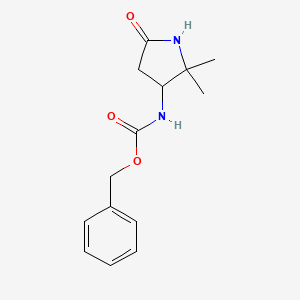
![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
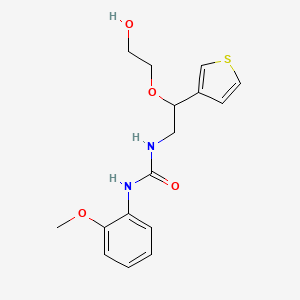
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)
![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)
